Cas no 908259-71-2 (Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-)

Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-, is a chiral amide derivative characterized by its unique structure. This compound offers a high degree of chirality, enabling selective reactions in organic synthesis. Its cycloheptyl substituent enhances stability and solubility, while the dimethyl groups provide steric hindrance, influencing reaction pathways. The (2S) configuration ensures predictable and consistent behavior in chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.
Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- structure
908259-71-2 structure
Product Name:Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-
CAS No:908259-71-2
MF:C13H26N2O
MW:226.358343601227
CID:5805202
Update Time:2025-07-18

Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-
    • Inchi: 1S/C13H26N2O/c1-13(2,3)11(14)12(16)15-10-8-6-4-5-7-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m1/s1
    • InChI Key: VGPOHXQLSVIKEH-LLVKDONJSA-N
    • SMILES: C(NC1CCCCCC1)(=O)[C@@H](N)C(C)(C)C

Experimental Properties

  • Density: 0.96±0.1 g/cm3(Predicted)
  • Boiling Point: 379.4±21.0 °C(Predicted)
  • pka: 15.20±0.20(Predicted)

Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- Pricemore >>

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Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- Related Literature

Additional information on Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-

Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-CAS no.908259-71-2, is a fascinating compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, exhibits a range of properties that make it a promising candidate for various applications, particularly in drug discovery and biotechnology. The compound's distinct chemical architecture, featuring a cycloheptyl group and specific stereochemistry, contributes to its intriguing biological activities and potential therapeutic benefits.

The molecular structure of Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- consists of a butanamide backbone with an N-cycloheptyl substituent and two dimethyl groups at the third carbon position. The (2S) configuration indicates the stereochemical arrangement of the amino group, which plays a crucial role in determining the compound's interactions with biological targets. This stereochemistry is particularly important in pharmaceuticals, where the spatial orientation of functional groups can significantly influence efficacy and selectivity.

In recent years, there has been a growing interest in exploring the pharmacological potential of this compound. Preliminary studies have suggested that it may exhibit properties relevant to pain management, neuroprotection, and anti-inflammatory effects. The cycloheptyl moiety is known to enhance lipophilicity, which can improve membrane permeability and target binding affinity. Additionally, the presence of the amino group at the N-position allows for further derivatization, enabling the synthesis of analogs with tailored biological activities.

One of the most compelling aspects of Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- is its potential as a scaffold for drug development. Researchers have been investigating its ability to modulate various biological pathways by interacting with specific enzymes and receptors. For instance, studies have indicated that this compound may interact with serine proteases and other hydrolases, which are involved in numerous physiological processes. By inhibiting or activating these enzymes, the compound could potentially be used to treat conditions such as inflammation and neurodegenerative disorders.

The synthesis of Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- presents both challenges and opportunities for chemists. The introduction of the cycloheptyl group requires precise control over reaction conditions to ensure high yield and enantioselectivity. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure forms of this compound, which is essential for pharmaceutical applications. Additionally, the dimethyl groups at the third carbon position contribute to steric hindrance, which can influence binding interactions with biological targets.

In the context of drug discovery, computational modeling has played a crucial role in understanding the interactions between Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- and its potential targets. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity. These findings have guided researchers in designing novel derivatives with improved pharmacokinetic properties and reduced side effects. Furthermore, virtual screening techniques have been employed to identify new analogs with enhanced therapeutic potential.

The environmental impact of synthesizing and using Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)- is also an area of growing interest. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, researchers are exploring biodegradable derivatives of this compound to ensure that it does not pose environmental hazards when used in pharmaceutical formulations.

In conclusion, Butanamide, 2-amino-N-cycloheptyl-3,3-dimethyl-, (2S)-CAS no.908259-71-2 represents a promising compound with diverse applications in chemical biology and drug development. Its unique structural features and stereochemistry make it an attractive candidate for further investigation into its pharmacological properties. As research continues to uncover new insights into its mechanisms of action and potential therapeutic benefits, this compound is poised to play a significant role in advancing medical science.

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